4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide typically involves the reaction of appropriate thiazole precursors with ethylating agents under controlled conditions. One common method involves the alkylation of 2,3-dimethylthiazole with ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using similar alkylation reactions. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide involves interactions with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are often mediated through its ability to form hydrogen bonds and π-π interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylthiazole: Lacks the ethyl group at the 4-position.
4-Methyl-2,3-dimethylthiazole: Similar structure but with a methyl group instead of an ethyl group at the 4-position.
4-Ethylthiazole: Lacks the additional methyl groups at the 2 and 3 positions
Uniqueness
4-Ethyl-2,3-dimethyl-1,3-thiazol-3-ium iodide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the thiazole ring can enhance its interactions with biological targets and improve its solubility in various solvents .
Eigenschaften
CAS-Nummer |
62643-17-8 |
---|---|
Molekularformel |
C7H12INS |
Molekulargewicht |
269.15 g/mol |
IUPAC-Name |
4-ethyl-2,3-dimethyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C7H12NS.HI/c1-4-7-5-9-6(2)8(7)3;/h5H,4H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JMHSTIRIRCZUIF-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=CSC(=[N+]1C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.